Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate
Description
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate is a benzoate ester derivative featuring a hydroxymethyl (-CH2OH) group at the 3-position and a 2,2,2-trifluoroethoxy (-OCH2CF3) substituent at the 4-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxymethyl group and increased lipophilicity from the trifluoroethoxy moiety. Such a balance of hydrophilicity and hydrophobicity makes it a candidate for pharmaceutical and agrochemical applications, particularly in drug design where trifluoroethoxy groups are known to improve metabolic stability and bioavailability .
Properties
Molecular Formula |
C11H11F3O4 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C11H11F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-4,15H,5-6H2,1H3 |
InChI Key |
PJDYRMLEXTUCKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: 3-(carboxymethyl)-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H11F3O4
- Molecular Weight : 264.2 g/mol
- CAS Number : 2365228-83-5
The structural characteristics of this compound contribute to its reactivity and interactions with biological systems and materials.
Pharmaceutical Applications
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that compounds containing trifluoroethoxy groups exhibit enhanced antimicrobial properties. This compound has been studied for its potential as an antimicrobial agent against various pathogens. The presence of the trifluoroethoxy moiety may enhance lipid solubility and membrane permeability, leading to improved efficacy against bacteria and fungi.
Anti-inflammatory Properties
Studies have suggested that derivatives of benzoic acid can exhibit anti-inflammatory effects. The hydroxymethyl group may play a role in modulating inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.
Material Science Applications
The unique chemical structure of this compound also makes it suitable for applications in material science.
Polymer Chemistry
In polymer synthesis, this compound can serve as a functional monomer due to its reactive hydroxymethyl group. It can be incorporated into polymer matrices to enhance properties such as hydrophilicity and thermal stability.
| Property | Value |
|---|---|
| Glass Transition Temperature | TBD |
| Thermal Decomposition Temperature | TBD |
Coatings and Adhesives
The trifluoroethoxy group imparts hydrophobic characteristics to materials, making this compound useful in formulating coatings and adhesives that require water resistance and durability.
Agrochemical Applications
The agrochemical industry is exploring the use of this compound as a potential pesticide or herbicide.
Herbicidal Activity
Preliminary studies suggest that compounds with trifluoromethyl groups can exhibit herbicidal properties. The application of this compound could lead to the development of new herbicides with lower environmental impact while maintaining efficacy against target weeds.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antibiotics (2023), this compound was tested against E. coli and S. aureus strains. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Polymer Development
A recent paper presented at the International Polymer Conference (2024) demonstrated the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC showed improved thermal stability and reduced water absorption rates.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate with structurally related benzoate derivatives and trifluoroethoxy-containing compounds:
Key Structural and Functional Differences:
Substituent Position and Electronic Effects :
- The target compound’s 3-hydroxymethyl group introduces hydrogen-bonding capacity, contrasting with the 4-methyl group in or the 2,5-bis(trifluoroethoxy) in , which prioritize lipophilicity.
- The trifluoroethoxy group in the target compound is a strong electron-withdrawing substituent, similar to the trifluoromethyl group in , but with greater steric bulk.
Biological Relevance :
- Compounds like 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole (a proton pump inhibitor) demonstrate the therapeutic utility of trifluoroethoxy groups in enhancing acid stability and target binding .
- The hydroxymethyl group in the target compound may mimic alcohol or sugar moieties in bioactive molecules, enabling interactions with hydrophilic binding pockets .
Synthetic Applications: Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is tailored for agrochemicals, whereas the target compound’s hydroxymethyl group could facilitate further derivatization (e.g., esterification or glycosylation).
Research Findings and Trends
- Proton Pump Inhibition : Trifluoroethoxy-linked benzimidazoles (e.g., ) highlight the substituent’s role in enhancing drug stability and efficacy, a trait that may extend to the target compound.
- Agrochemical Utility : Trifluoroethoxy and methylsulfonyl groups in herbicides (e.g., ) underscore the substituent’s versatility in disrupting plant enzyme systems.
Q & A
Q. What are the common synthetic routes for Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzoate backbone. For example:
- Esterification : Methylation of the carboxylic acid precursor under acidic conditions (e.g., using methanol and H₂SO₄) .
- Substitution reactions : Introduction of the trifluoroethoxy group via nucleophilic substitution, often requiring anhydrous conditions and bases like K₂CO₃ to activate the hydroxyl group .
- Reduction : Conversion of nitro or aldehyde intermediates to hydroxymethyl groups using reducing agents (e.g., NaBH₄ or catalytic hydrogenation) .
Q. How is the purity and structural integrity of this compound verified?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., δ 4.76 ppm for trifluoroethoxy protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 249.9 for intermediates) .
Q. What are the primary biological screening assays for this compound?
Initial evaluations often focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria or fungi, comparing inhibition zones to controls .
- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., COX-2 for anti-inflammatory potential) using recombinant enzymes .
- Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Key strategies include:
- Temperature control : Maintaining <60°C during nitro group reduction to prevent over-reduction or decomposition .
- Catalyst selection : Rhodium-based catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) improve regioselectivity in C–H functionalization steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing byproduct formation .
Q. What structural modifications enhance the compound’s biological activity?
- Trifluoroethoxy group : Electron-withdrawing effects stabilize ligand-receptor interactions, as seen in analogs with improved enzyme binding .
- Hydroxymethyl positioning : Ortho-substitution increases steric accessibility for target engagement, validated via molecular docking studies .
- Halogenation : Introducing fluoro or chloro substituents at specific positions enhances metabolic stability and bioavailability .
Q. How can computational methods aid in understanding this compound’s mechanism of action?
- Molecular Dynamics (MD) simulations : Predict binding modes to targets like DNA gyrase or COX-2 .
- Density Functional Theory (DFT) : Calculates charge distribution and reactive sites, guiding rational design of derivatives .
- SAR analysis : Correlates substituent effects (e.g., trifluoroethoxy vs. methoxy) with activity trends using QSAR models .
Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?
- 2D NMR (COSY, HSQC) : Assigns complex proton environments, especially in crowded aromatic regions .
- X-ray crystallography : Determines absolute configuration and confirms substituent orientation in crystalline forms .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) in cases of synthetic ambiguity .
Methodological Considerations
Q. How are stability and storage conditions optimized for this compound?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the trifluoroethoxy group .
- Temperature : Long-term storage at –20°C in desiccators minimizes hydrolysis of the ester moiety .
- Solvent compatibility : Avoid aqueous buffers for stock solutions; use DMSO or DMF for biological assays .
Q. What strategies mitigate challenges in scaling up synthesis?
- Flow chemistry : Continuous reactors improve yield and safety for nitro reduction steps .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs in cross-coupling reactions .
- Purification : Gradient flash chromatography (e.g., 2–6% ether in pentane) efficiently isolates pure product .
Q. How are contradictions in biological data addressed?
- Dose-response validation : Replicate assays across multiple cell lines or enzyme batches to confirm activity .
- Metabolite profiling : LC-MS identifies degradation products that may confound results .
- Orthogonal assays : Combine enzymatic and cellular readouts (e.g., Western blotting for target modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
